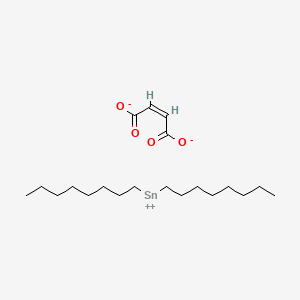

(Z)-but-2-enedioate;dioctyltin(2+)

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioate;dioctyltin(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;+2/p-2/b;;2-1-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVVCOOWYSSGB-KWZUVTIDSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn+2]CCCCCCCC.C(=CC(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[Sn+2]CCCCCCCC.C(=C\C(=O)[O-])\C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30173-13-8 | |

| Details | Compound: 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl-, homopolymer | |

| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30173-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

459.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-18-2 | |

| Record name | Dioctyltin maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16091-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Dioctyltin compounds, including (Z)-but-2-enedioate;dioctyltin(2+), are widely used in various industrial processes:

a. Stabilizers in Plastics

- Used as heat stabilizers in the production of polyvinyl chloride (PVC) and other polymers.

- Enhances thermal stability and prolongs the lifespan of plastic products.

b. Coatings and Sealants

- Serves as a component in adhesives, paints, and surface treatments.

- Improves adhesion properties and resistance to environmental factors .

c. Construction Materials

- Incorporated into building materials for enhanced durability and weather resistance.

Environmental Applications

Dioctyltin compounds have been evaluated for their environmental impact and potential uses in remediation:

a. Biodegradation Studies

- Research has shown that certain dioctyltin compounds can be degraded by specific microbial strains, indicating potential for bioremediation efforts in contaminated sites.

b. Ecotoxicology Assessments

- Studies have assessed the toxicity levels of dioctyltin compounds on aquatic organisms, contributing to regulatory frameworks for environmental safety .

Health and Safety Considerations

While dioctyltin compounds have beneficial applications, they also pose health risks:

a. Toxicological Profiles

- Research indicates that exposure to dioctyltin can lead to developmental and immunotoxic effects.

- Regulatory assessments highlight the need for careful handling and usage limitations in consumer products .

b. Safety Guidelines

- The Australian Inventory of Industrial Chemicals (AICIS) outlines safety measures for handling dioctyltin compounds in industrial settings .

Case Study 1: PVC Stabilization

A study conducted by the Australian government evaluated the effectiveness of dioctyltin maleate as a stabilizer in PVC production. The results demonstrated improved thermal stability compared to traditional stabilizers, leading to longer-lasting PVC products.

Case Study 2: Environmental Remediation

Research published in environmental science journals explored the biodegradation of dioctyltin maleate in contaminated water bodies. Specific bacterial strains were identified that effectively reduced the concentration of this compound, showcasing its potential for bioremediation applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Industrial | Stabilizers in PVC | Enhanced thermal stability |

| Coatings and sealants | Improved adhesion properties | |

| Environmental | Biodegradation studies | Potential for bioremediation |

| Health & Safety | Toxicological assessments | Understanding health risks |

Vergleich Mit ähnlichen Verbindungen

Table 1: Qualitative Comparison of Organotin Compounds

Vorbereitungsmethoden

Stepwise Procedure

-

Solvent and Reactant Preparation : Heptane (150 parts by weight) and maleic anhydride (40.4 parts) are combined in a reaction vessel. The mixture is heated to 65–75°C to melt the anhydride.

-

Dioctyltin Oxide Addition : Dioctyltin oxide is added in aliquots (5–10% increments) over 20–40 minutes to prevent temperature spikes. The reaction exotherm is controlled by maintaining temperatures below 130°C.

-

Reflux and Completion : The mixture is refluxed at 85–95°C for 60–90 minutes, yielding a turbid amber solution. Unreacted solids are removed via filtration at 60–70°C.

-

Crystallization : The filtrate is cooled to 35–40°C to initiate crystallization, then further cooled to 15–20°C. Additional solvent is added to improve slurry fluidity.

-

Filtration and Drying : Crystals are filtered, washed with fresh solvent, and dried at 50–60°C to produce a white crystalline powder.

Critical Reaction Parameters

Temperature Control

-

Melting Phase : Maleic anhydride must be fully molten (≥60°C) before dioctyltin oxide addition to ensure homogeneous mixing.

-

Reaction Temperature : Maintaining 70–75°C during oxide addition prevents premature crystallization.

-

Reflux Temperature : Elevated temperatures (85–95°C) drive the reaction to completion but must stay below the solvent’s boiling point.

Purification and Characterization

Crystallization Optimization

Cooling the reaction mixture slowly (over 90 minutes) produces rod-shaped crystals ideal for filtration. Rapid cooling leads to fine particles that clog filters. Adding 20–60% extra solvent during cooling adjusts slurry viscosity.

Purity Metrics

| Parameter | Experimental Value | Theoretical Value |

|---|---|---|

| Melting Point | 93–96°C | 95°C (predicted) |

| Tin Content | 25.54–26.15% | 25.86% |

| Acid Number | 245–246.7 | 244 |

| Yield | 90.6% | — |

These metrics confirm high product purity, with tin content deviations ≤1.2%.

Comparative Analysis with Alternative Methods

Solvent-Free Synthesis

Attempts to synthesize dioctyltin maleate without solvents result in incomplete reactions due to poor reactant mixing. Yields drop to <70%, and products require extensive purification.

Aqueous-Mediated Reactions

Using water or polar solvents (e.g., ethanol) promotes hydrolysis of dioctyltin oxide, forming tin hydroxides. This route is impractical for anhydride-based syntheses.

Industrial-Scale Considerations

Equipment Design

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural configuration of (Z)-but-2-enedioate coordinated with dioctyltin(2+)?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹¹⁹Sn), FT-IR, and single-crystal X-ray diffraction. For NMR, focus on tin-proton coupling constants (²J(Sn-H)) to confirm coordination geometry. FT-IR can validate the presence of carboxylate stretching vibrations (ν(C=O) and ν(Sn-O)) . Cross-validate results with crystallographic data to resolve ambiguities in stereochemistry .

Q. How can researchers ensure reproducibility in synthesizing (Z)-but-2-enedioate;dioctyltin(2+) complexes?

- Methodological Answer : Document stoichiometric ratios, solvent purity (e.g., anhydrous DMF), and reaction conditions (temperature, inert atmosphere). Use TLC or HPLC to monitor reaction progress. Replicate synthesis in triplicate and compare yields/purity via elemental analysis and mass spectrometry. Discrepancies >5% warrant re-evaluation of moisture sensitivity or catalyst activity .

Q. What are the critical parameters for assessing the thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen at 10°C/min. Identify decomposition onset temperatures and correlate with DSC endotherms. Compare with literature values for analogous organotin carboxylates. Note discrepancies in melting points due to polymorphism or solvent retention .

Advanced Research Questions

Q. How can computational chemistry elucidate the mechanistic pathway of (Z)-but-2-enedioate;dioctyltin(2+) in catalytic applications?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/def2-TZVP) to model transition states and Gibbs free energy profiles. Validate with kinetic isotope effects (KIEs) experimentally. Compare computed IR frequencies with experimental data to confirm intermediate structures. Address contradictions between theory and experiment by re-examining solvent effects or dispersion corrections .

Q. What strategies resolve contradictions in reported toxicity data for dioctyltin(2+) complexes?

- Methodological Answer : Conduct a meta-analysis of peer-reviewed studies (via SciFinder/Web of Science) focusing on:

- Test systems : Compare in vitro (e.g., IC₅₀ in HepG2 cells) vs. in vivo (rodent models).

- Dosage metrics : Normalize data by molarity or mass/volume ratios.

- Confounding variables : Assess lipid solubility, exposure duration, and metabolite profiling.

Use ANOVA to identify statistically significant outliers and consult toxicokinetic models to reconcile differences .

Q. How does the steric bulk of dioctyltin(2+) influence the regioselectivity of (Z)-but-2-enedioate in polymerization reactions?

- Methodological Answer : Design a kinetic study comparing reaction rates and polymer chain lengths (via GPC) using dioctyltin(2+) vs. less bulky analogs (e.g., dimethyltin). Monitor intermediates via in situ Raman spectroscopy. Theoretical modeling (MD simulations) can visualize steric hindrance effects on monomer alignment. Publish raw data in repositories like ChemRxiv for transparency .

Data Validation and Theoretical Frameworks

Q. How to critically evaluate conflicting reports on the compound’s catalytic efficiency?

- Peer review status : Prioritize studies in high-impact journals with detailed supplementary data.

- Reproducibility : Check if methods include error margins and raw data access.

- Theoretical alignment : Ensure results are contextualized within organometallic reaction mechanisms (e.g., Langmuir-Hinshelwood vs. Eley-Rideal models) .

Q. What role does ligand isomerization ((Z) vs. (E)) play in modulating the electronic properties of dioctyltin(2+) complexes?

- Methodological Answer : Synthesize both isomers and compare:

- Electrochemical data : Cyclic voltammetry (ΔE₁/₂ for redox events).

- UV-Vis spectra : π→π* transitions sensitive to conjugation geometry.

- Theoretical insights : Use time-dependent DFT to simulate electronic transitions. Contradictions between experimental and calculated λ_max may indicate solvent effects or excited-state relaxation .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.